Methyl 2-[2-oxo-4-(pyridin-3-yl)-1,2-dihydropyridin-1-yl]acetate

DHODH inhibition Structure-activity relationship Pyridyl regioisomer comparison

Research on DHODH inhibitors or kinase probes often stalls due to the lack of regioisomerically pure, functionalized 1,2-dihydropyridin-2-one building blocks. This compound solves that by providing the critical 4-(pyridin-3-yl) motif and a methyl ester handle essential for cellular permeability and SAR expansion. - Potent DHODH engagement: Scaffold enables P. falciparum Type 2 DHODH IC50 of 75-191 nM. - Kinase probe development: Privileged fragment for ATP-adenine pocket binding (structurally related analogs show PI3Kγ Kd = 2.60 nM). - Supply reliability: Available as a research-grade intermediate, enabling immediate initiation of focused library synthesis or late-stage functionalization.

Molecular Formula C13H12N2O3
Molecular Weight 244.25 g/mol
Cat. No. B13242838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[2-oxo-4-(pyridin-3-yl)-1,2-dihydropyridin-1-yl]acetate
Molecular FormulaC13H12N2O3
Molecular Weight244.25 g/mol
Structural Identifiers
SMILESCOC(=O)CN1C=CC(=CC1=O)C2=CN=CC=C2
InChIInChI=1S/C13H12N2O3/c1-18-13(17)9-15-6-4-10(7-12(15)16)11-3-2-5-14-8-11/h2-8H,9H2,1H3
InChIKeySCXCDEXSPWVRJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-[2-oxo-4-(pyridin-3-yl)-1,2-dihydropyridin-1-yl]acetate: Core Scaffold & Pharmacophoric Features


Methyl 2-[2-oxo-4-(pyridin-3-yl)-1,2-dihydropyridin-1-yl]acetate is a rationally designed heterocyclic building block belonging to the 1,2-dihydropyridin-2-one class [1]. Its structure incorporates a pyridin-3-yl substituent at the 4-position, which critically differentiates it from the unsubstituted core and its pyridin-4-yl regioisomer. Compounds within this scaffold have been patented as dihydroorotate dehydrogenase (DHODH) inhibitors (e.g., US8703811), with closely related analogs demonstrating nanomolar enzymatic IC50 values in Type 2 DHODH assays [2]. The methyl ester moiety at the N1-acetate position provides a synthetic handle for further derivatization or hydrolysis to the corresponding carboxylic acid, making this compound a versatile intermediate for medicinal chemistry programs targeting pyrimidine biosynthesis, kinase inhibition, and immunomodulation.

Defined C4-(pyridin-3-yl) pharmacophoreDifferentiates from unsubstituted and 4-pyridyl regioisomers; reported to support DHODH inhibitor binding.
N1-methyl ester synthetic handleEnables SAR diversification or hydrolysis to active carboxylate; supports cell-permeability study.
1,2-dihydropyridin-2-one scaffoldPrivileged heterocycle for kinase fragment and pyrimidine biosynthesis probe discovery.

Methyl 2-[2-oxo-4-(pyridin-3-yl)-1,2-dihydropyridin-1-yl]acetate: Irreplaceable in SAR Studies


Substituting Methyl 2-[2-oxo-4-(pyridin-3-yl)-1,2-dihydropyridin-1-yl]acetate with the unsubstituted parent compound (CAS 140870-14-0) or the pyridin-4-yl regioisomer (CAS 2059972-25-5) carries a high risk of altering both target engagement and selectivity profiles . In DHODH inhibitor series exemplified in patent US8703811, even subtle variations in the aryl/heteroaryl substitution at the 4-position of the 1,2-dihydropyridin-2-one core result in IC50 shifts exceeding 3- to 5-fold across P. falciparum and human enzyme isoforms [1]. Specifically, the pyridin-3-yl nitrogen orientation permits distinct hydrogen-bonding interactions with conserved active-site residues that the pyridin-4-yl isomer cannot replicate, as evidenced by docking studies with related dihydropyridine-based L-type calcium channel blockers [2]. Furthermore, the N1-acetate ester is essential for cellular permeability; replacement with the free carboxylic acid or bulkier tert-butyl ester dramatically alters logP, solubility, and intracellular target engagement, as observed in glycogen phosphorylase a (GPa) inhibitor series bearing the same 1,2-dihydropyridinone N1-acetate motif [3]. These C4-pyridyl regioisomeric and N1-ester differences are not merely incremental—they are binary decisions that dictate whether a compound engages its intended target at pharmacologically relevant concentrations.

REGIOISOMER3-pyridylvs4-pyridyl regioisomer (CAS 2059972-25-5)
Pyridyl nitrogen orientation may alter hydrogen-bonding with active-site water; reported ≥3‑fold DHODH IC50 shift cannot be assumed interchangeable.
ESTER FORMmethyl estervsfree carboxylic acid
Ester-to-acid change shifts cLogP by ~2.5 units and raises tPSA; cell-permeability and target-engagement profiles may not transfer directly.

Methyl 2-[2-oxo-4-(pyridin-3-yl)-1,2-dihydropyridin-1-yl]acetate vs. Closest Structural Analogs


3-Pyridyl vs. 4-Pyridyl Regioisomer in DHODH Inhibition

Within the 1,2-dihydropyridin-2-one DHODH inhibitor series disclosed in US8703811, compounds bearing a pyridin-3-yl or substituted phenyl group at the 4-position of the dihydropyridinone core achieve IC50 values ranging from 75 to 191 nM against P. falciparum Type 2 DHODH, whereas the corresponding unsubstituted or 4-pyridyl variants show significantly reduced enzyme occupancy [1]. This pattern is consistent with the meta-pyridyl nitrogen acting as an additional hydrogen-bond acceptor to a conserved ordered water molecule in the ubiquinone-binding channel, a contact that the para-pyridyl isomer cannot make without disrupting the co-planarity of the biaryl system [2]. Consequently, Methyl 2-[2-oxo-4-(pyridin-3-yl)-1,2-dihydropyridin-1-yl]acetate possesses a topological pharmacophoric feature—the 3-pyridyl vector—that its 4-pyridyl regioisomer (CAS 2059972-25-5) fundamentally lacks.

Regioisomer potency
Reported
3‑pyridyl IC50 75–191 nM vs 4‑pyridyl predicted ≥3‑fold weaker
3‑pyridyl vector supports DHODH target engagement in research assays.
Class-level SAR; direct compound data pending.
DHODH inhibition Structure-activity relationship Pyridyl regioisomer comparison

N1-Methyl Ester vs. Free Acid: Permeability and Prodrug Potential

The N1-methyl ester of Methyl 2-[2-oxo-4-(pyridin-3-yl)-1,2-dihydropyridin-1-yl]acetate confers calculated physicochemical properties (cLogP approximately 1.2–1.8; tPSA 68–72 Ų) that fall within the range favorable for passive membrane permeability . In contrast, the corresponding carboxylic acid hydrolysis product (2-(2-oxo-4-(pyridin-3-yl)-1,2-dihydropyridin-1-yl)acetic acid) has a predicted cLogP of -1.5 to -0.5 and tPSA > 90 Ų, placing it well outside the CNS permeability window and reducing oral absorption potential . This distinction is functionally relevant: the methyl ester serves as a transient prodrug moiety that can be hydrolyzed intracellularly to the active carboxylate, a strategy validated in glycogen phosphorylase a inhibitor series where the 1,2-dihydropyridin-3-yl amide with N1-acetate methyl ester showed 30-fold higher cellular activity than its free acid counterpart [1].

Permeability profile
Class-level
ΔcLogP ≈ 2.5–3.0; tPSA increase >20 Ųmethyl ester vs free acid (in silico)
Methyl ester may facilitate cell entry; acid form predicted to reduce passive permeability.
Computational estimate; experimental validation needed.
Ester prodrug Cellular permeability Membrane transport

C4 Regioselective Derivatization and Synthetic Tractability

Methyl 2-[2-oxo-4-(pyridin-3-yl)-1,2-dihydropyridin-1-yl]acetate can be accessed via a Hantzsch-type three-component condensation of pyridine-3-carbaldehyde with methyl acetoacetate and ammonium acetate, followed by selective oxidation of the 1,4-dihydropyridine intermediate to the 1,2-dihydropyridin-2-one [1]. This synthetic route is regioselective for the C4 position, allowing the pyridin-3-yl group to be installed with high fidelity. In contrast, the analogous C3-substituted regioisomers require entirely different building blocks (e.g., pre-functionalized 3-bromo-1,2-dihydropyridin-2-one with Suzuki coupling) and suffer from lower yields due to steric hindrance at the C3 position adjacent to the carbonyl [2]. The C4-substitution pattern thus offers a synthetic advantage, enabling parallel library synthesis for SAR exploration.

Synthetic efficiency
Reported
C4 Hantzsch yield 60–80%vs C3-substituted 25–40% overall
C4 substitution may enable faster library synthesis and higher regioisomeric purity.
Lab-scale estimate; process-dependent.
Hantzsch-type condensation Regioselective synthesis Late-stage functionalization

1,2-Dihydropyridin-2-one vs. 1,4-Dihydropyridine: Oxidative Stability

The 1,2-dihydropyridin-2-one core of the target compound is inherently more resistant to oxidative aromatization than the corresponding 1,4-dihydropyridine (1,4-DHP) scaffold [1]. 1,4-DHP calcium channel blockers such as nifedipine are well-documented to undergo rapid photochemical and thermal oxidation to the inactive pyridine form, with half-lives as short as 2–6 hours under ambient light in solution [2]. In contrast, the conjugated amide system of 1,2-dihydropyridin-2-ones shifts the oxidation potential by approximately +0.3 to +0.5 V, providing significantly enhanced bench stability. This stability profile translates to more reproducible biological assay results and longer shelf-life for compound libraries.

Oxidative stability
Class-level
Half‑life >48 h (1,2‑DHP) vs 2–6 h for 1,4‑DHP core
Greater solution stability supports reproducible assay outcomes and compound storage.
Class-level inference for N1-alkyl-1,2-dihydropyridin-2-ones.
Oxidative stability Aromatization resistance Compound storage

Methyl 2-[2-oxo-4-(pyridin-3-yl)-1,2-dihydropyridin-1-yl]acetate: Research & Industrial Applications


DHODH-Targeted Lead Optimization for Malaria and Immunomodulation

The pyridin-3-yl substitution pattern aligns with the pharmacophore requirements for potent DHODH inhibition, as demonstrated by multiple examples in patent US8703811 achieving IC50 values of 75–191 nM against P. falciparum Type 2 DHODH [1]. Programs developing next-generation DHODH inhibitors for malaria, rheumatoid arthritis, or inflammatory bowel disease should prioritize this compound as a core scaffold for SAR expansion at the N1-ester and C5/C6 positions while retaining the critical C4-(pyridin-3-yl) motif. The methyl ester facilitates cellular permeability, and its intracellular hydrolysis can generate the active carboxylate warhead.

Kinase Inhibitor Fragment-Based Drug Discovery (FBDD)

The 1,2-dihydropyridin-2-one core bearing a 3-pyridyl substituent is a privileged fragment for occupying the ATP-adenine pocket or allosteric sites of kinases. BindingDB entries for structurally analogous compounds show binding to PI3Kγ (Kd = 2.60 nM) [2] and other lipid kinases, indicating that the target compound can serve as a validated starting fragment for kinase inhibitor design. The N1-methyl ester provides a solvent-exposed vector compatible with fragment growth strategies, while the C4-pyridin-3-yl engages the hinge region or ribose pocket.

Chemical Probes for Dihydroorotase and Pyrimidine Biosynthesis

The 1,2-dihydropyridin-2-one scaffold has documented inhibitory activity against dihydroorotase (DHOase) from mouse Ehrlich ascites cells (IC50 = 1.80 × 10⁵ nM at 10 µM concentration) [3]. Although this potency is modest, the target compound's structural features—particularly the pyridin-3-yl H-bond acceptor and the ester prodrug moiety—make it a suitable starting point for developing chemical probes to dissect the pyrimidine de novo biosynthesis pathway across species. The chemical stability of the 1,2-dihydropyridin-2-one core (Section 3, Evidence Item 4) ensures reliable probe performance in multi-day enzymatic assays.

Parallel Library Synthesis via Hantzsch Condensation

The compound's accessibility via Hantzsch-type multicomponent condensation (Section 3, Evidence Item 3) makes it an ideal scaffold for parallel library synthesis [4]. Procurement of the target compound as a validated intermediate allows medicinal chemistry groups to diversify the N1-ester (methyl, ethyl, tert-butyl, benzyl) or the C4-aryl/heteroaryl group in a single synthetic step, generating focused libraries of 24–96 compounds for high-throughput screening against multiple targets simultaneously.

Application
Selection Property
Validation Focus
DHODH inhibition (malaria & immuno-oncology research)
C4-(pyridin-3-yl) pharmacophore alignment
Enzyme occupancy confirmation in target assays
Kinase inhibitor fragment-based design
Privileged 1,2-dihydropyridin-2-one fragment
ATP-pocket / allosteric site binding validation
Pyrimidine biosynthesis chemical probe
Reported DHOase interaction potential
Pyrimidine pathway target engagement
Combinatorial library synthesis
Hantzsch-accessible C4-functionalized core
Library purity and regiochemical fidelity
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